molecular formula C14H26N2O3 B2424656 1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(tert-butyl)urea CAS No. 899730-23-5

1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(tert-butyl)urea

Cat. No.: B2424656
CAS No.: 899730-23-5
M. Wt: 270.373
InChI Key: LFMDOKARSFPJSZ-UHFFFAOYSA-N
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Description

1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(tert-butyl)urea is a synthetic organic compound with potential applications in various fields, including synthetic chemistry, drug discovery, and industrial processes. Its unique structure, which includes a spirocyclic acetal and a urea moiety, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(tert-butyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Acetal: The initial step involves the formation of the 1,4-dioxaspiro[4.5]decan moiety. This can be achieved through the reaction of a diol with an aldehyde or ketone under acidic conditions to form the spirocyclic acetal.

    Introduction of the Urea Group: The spirocyclic acetal is then reacted with an isocyanate, such as tert-butyl isocyanate, to introduce the urea group. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(tert-butyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(tert-butyl)urea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(tert-butyl)urea involves its interaction with specific molecular targets and pathways. The spirocyclic acetal moiety may interact with enzymes or receptors, leading to modulation of their activity. The urea group can form hydrogen bonds with biological molecules, influencing their function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(tert-butyl)urea can be compared with similar compounds such as:

    N-((8-tert-butyl-1,4-dioxaspiro[4.5]decan-2-yl)methyl)methyl]ethanamine: This compound shares the spirocyclic acetal moiety but differs in the functional groups attached.

    TERT-BUTYL 2-(1,4-DIOXASPIRO[4.5]DECAN-8-YL)ETHYLCARBAMATE: Another similar compound with a spirocyclic acetal and a carbamate group instead of a urea group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-tert-butyl-3-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)16-12(17)15-9-11-10-18-14(19-11)7-5-4-6-8-14/h11H,4-10H2,1-3H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMDOKARSFPJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC1COC2(O1)CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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